molecular formula C12H10ClNO4S2 B3014877 Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-86-4

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B3014877
CAS No.: 941888-86-4
M. Wt: 331.79
InChI Key: QJMWUQOPEVIHRX-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic thiophene-carboxylate derivative offered for biological screening and lead optimization studies in medicinal chemistry . This compound features a sulfamoyl group bridging a 3-chlorophenyl ring and a methyl-ester-functionalized thiophene ring, forming a multi-ring system that is of significant interest in the design of novel bioactive molecules . With a molecular formula of C12H10ClNO4S2 and a molecular weight of 331.80, this compound serves as a versatile building block and intermediate for pharmaceutical research . Its structural framework is related to a class of sulfur-substituted sulfonylaminocarboxylic acid derivatives that have been investigated in patent literature for potential therapeutic applications . Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop new compounds with potential biological activity. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(5-6-19-11)20(16,17)14-9-4-2-3-8(13)7-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWUQOPEVIHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3-chlorobenzenesulfonamide with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent such as dichloromethane or tetrahydrofuran to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

PPARδ Antagonists

Compounds with the thiophene-2-carboxylate core and sulfamoyl-linked aryl/heteroaryl groups are frequently studied as PPARδ inhibitors. Key examples include:

Compound Name Substituent on Sulfamoyl Group Molecular Weight Biological Activity Reference
Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate 3-chlorophenyl 331.77 (calc.) Not explicitly reported N/A
ST247 (Methyl 3-[(4-hexylamino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) 4-hexylamino-2-methoxyphenyl 443.56 PPARδ antagonist
GSK0660 (Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) 4-anilino-2-methoxyphenyl 433.47 PPARδ antagonist (IC₅₀ = 200 nM)
Compound 10h (Methyl 3-[(4-isopentylamino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) 4-isopentylamino-2-methoxyphenyl 443.56 PPARβ/δ antagonist

Key Differences :

  • The 3-chlorophenyl substituent in the target compound lacks the methoxy and aminoalkyl/anilino groups present in ST247, GSK0660, and 10h. These groups are critical for PPARδ binding affinity and selectivity .

Herbicidal Sulfonylurea Derivatives

Thiophene-2-carboxylates with sulfamoyl-linked heterocycles are widely used as herbicides. A notable example is:

Compound Name Substituent on Sulfamoyl Group Molecular Weight Application Reference
Thifensulfuron-methyl 4-methoxy-6-methyl-1,3,5-triazin-2-yl 387.39 Herbicide (ALS inhibitor)

Comparison :

  • Unlike the target compound, Thifensulfuron-methyl features a triazine ring instead of an aryl group. This structural difference enables inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis .
  • The 3-chlorophenyl group in the target compound may limit herbicidal activity due to reduced compatibility with ALS binding pockets.

Key Differences :

Physicochemical Properties Comparison

Compound Name Melting Point (°C) Boiling Point (°C) LogP Reference
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate 96–98 452.3 1.46
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate N/A N/A N/A

Insights :

  • The Tenoxicam intermediate () has a higher melting point (96–98°C) compared to aryl-substituted analogs, likely due to hydrogen bonding from the methoxycarbonylmethyl group .
  • LogP values suggest moderate lipophilicity for the methoxycarbonylmethyl derivative, whereas the 3-chlorophenyl analog may exhibit higher LogP due to the chloro substituent.

Biological Activity

Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate (MCC) is a synthetic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of MCC, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

MCC belongs to the class of thiophene derivatives and is characterized by the presence of a thiophene ring, a sulfamoyl group, and a chlorophenyl moiety. Its molecular formula is C12H10ClNO4SC_{12}H_{10}ClNO_4S with a molecular weight of approximately 331.8 g/mol.

The biological activity of MCC can be attributed to its interaction with various molecular targets within biological systems. The sulfamoyl group is known to participate in hydrogen bonding with biological molecules, potentially influencing their activity. The compound may interact with specific enzymes or receptors, modulating their functions and leading to various biological effects.

Antimicrobial Activity

MCC has been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives exhibit significant antibacterial and antifungal activities. While specific data on MCC’s potency against various pathogens is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Properties

The anticancer potential of MCC has been explored through in vitro studies. Thiophene derivatives are often evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds similar to MCC have shown inhibitory effects on the proliferation of various cancer cells, including those from lung and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study evaluating various thiophene derivatives reported that certain compounds exhibited IC50 values in the micromolar range against non-small cell lung carcinoma (NSCLC) cell lines. Although specific data for MCC was not highlighted, the trends suggest that similar structural motifs could yield comparable results .

Research Findings Summary

Biological Activity Findings Reference
AntimicrobialPotential activity against bacteria and fungi; specific data lacking for MCC
AnticancerSimilar compounds show cytotoxicity in micromolar range; apoptosis induction noted

Applications in Medicinal Chemistry

MCC is being explored for its potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting infections and cancers. Its unique structure allows for modifications that could enhance efficacy and selectivity against specific biological targets.

Q & A

Q. What are the established synthetic routes for Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate?

The synthesis typically involves coupling a thiophene-2-carboxylate precursor with a sulfamoyl chloride derivative. For example:

  • Step 1 : React methyl 3-aminothiophene-2-carboxylate with thioglycolic acid under inert conditions (130°C) to form intermediates with sulfamoyl linkages .
  • Step 2 : Introduce the 3-chlorophenyl group via nucleophilic substitution or condensation reactions. describes similar procedures using reflux in CH₂Cl₂ with anhydrides (e.g., tetrahydrophthalic anhydride) under nitrogen, followed by purification via reverse-phase HPLC (methanol-water gradient, 67% yield) .
  • Critical parameters : Dry solvents, controlled temperature, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substitution patterns. For example, in related compounds, aromatic protons in the thiophene ring appear at δ 6.8–7.5 ppm, while sulfamoyl NH protons resonate near δ 10–11 ppm .
  • IR spectroscopy : Detects functional groups like C=O (1690–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and C-O (1270–1300 cm⁻¹) .
  • Melting point : Used as a purity indicator (e.g., analogs in melt at 213–226°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Dichloromethane (CH₂Cl₂) is preferred for sulfonylation due to its low nucleophilicity, but THF may enhance solubility of intermediates () .
  • Catalysis : Triethylamine (Et₃N) aids in deprotonation during sulfamoyl coupling (e.g., 1.2 equiv. in ) .
  • Purification : Reverse-phase HPLC with methanol-water gradients resolves polar byproducts (e.g., 30%→100% methanol in ) .

Q. What strategies resolve contradictions in spectroscopic data or bioactivity results?

  • Case study : Discrepancies in NH proton shifts (δ 10 vs. δ 11 ppm) may arise from hydrogen bonding or solvent effects. Use deuterated DMSO for enhanced NH signal resolution .
  • Bioactivity conflicts : If antibacterial activity varies between batches, assess substituent electronic effects. For instance, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antibacterial potency in analogs () .

Q. How does computational modeling predict the compound’s reactivity?

  • DFT calculations : Use InChI keys (e.g., IFLKEBSJTZGCJG-UHFFFAOYSA-M for related compounds) to model charge distribution and reactive sites .
  • Docking studies : Predict interactions with biological targets (e.g., bacterial enzymes) by aligning the sulfamoyl group with active-site residues, as seen in studies on MPTC () .

Q. How do structural modifications influence biological activity?

  • Substituent effects :

    Modification Impact on Activity Evidence
    3-Chlorophenyl groupEnhances lipophilicity and target binding
    Methyl ester vs. ethylEthyl esters may reduce metabolic stability
  • Mechanistic insights : Sulfamoyl groups inhibit bacterial dihydropteroate synthase (DHPS), similar to sulfonamide antibiotics .

Data Contradiction Analysis Example
If NMR data for the thiophene ring conflicts with literature (e.g., unexpected splitting), consider:

Steric hindrance : Bulky substituents (e.g., tert-butyl in ) may distort ring planarity .

Tautomerism : Thiophene rings with electron-withdrawing groups can exhibit keto-enol tautomerism, altering NMR signals .

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